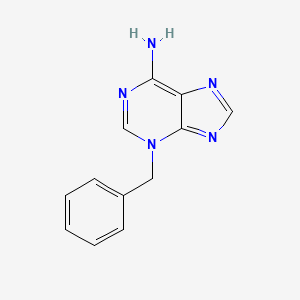

3-benzylpurin-6-amine

Description

Properties

IUPAC Name |

3-benzylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5/c13-11-10-12(15-7-14-10)17(8-16-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRXJVVXTVXDII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN2C=NC(=C3C2=NC=N3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “3-benzylpurin-6-amine” involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale chemical reactions in controlled environments. The process may include the use of specialized equipment and reagents to ensure consistent quality and high yield. The production methods are designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Copper-Catalyzed Coupling Reactions

6-Benzylaminopurine participates in Cu(I)-mediated coupling reactions with allyl halides to form 6-allylpurine derivatives. For example:

-

Reaction : (9-Benzylpurin-6-yl)magnesium chloride + allyl halides → 6-allylpurine derivatives .

-

Conditions : CuI catalyst, THF solvent, 60°C, 12 h.

-

Yield : 70–85% (varies with substituents).

This method enables diversification of the purine scaffold for pharmacological applications.

Alkylation and Benzylation

N⁶-benzyladenine is synthesized via alkylation of adenine derivatives:

Radical Pathways in Carboamination

In copper-catalyzed carboamination of styrenes :

-

Alkyl radical generation : Potassium alkyltrifluoroborates → alkyl radicals.

-

Addition to styrene : Forms benzylic radical intermediate.

-

Oxidative coupling : Radical combines with BAP-derived amine, yielding secondary benzylureas.

Key intermediates :

Acetylation and Acylation

-

Acetylation : BAP reacts with acetyl chloride in the presence of DIPEA, forming acetylated derivatives .

-

Acyl Transfer : BAP’s amine group acts as a nucleophile in acylations.

Cross-Coupling with Organometallics

-

Stille Coupling : 6-Halopurines + tetraalkyltin reagents → C-alkylated purines .

-

Example : 6-Chloropurine + Bu₃SnMe → 6-methylpurine (62% yield).

-

Plant Growth Media

-

Role : BAP synergizes with auxins to induce shoot proliferation .

-

Concentration Range : 0.1–5.0 mg/L in Murashige and Skoog medium.

Antioxidant Modulation

Stability and Degradation

Scientific Research Applications

Plant Growth Regulation

Cytokinin Activity

BAP functions primarily as a plant growth regulator by promoting cell division and differentiation. It has been shown to enhance shoot proliferation in various plant species, making it valuable in tissue culture and micropropagation. Studies have indicated that BAP can effectively stimulate the growth of shoots in woody plants and herbaceous species alike, thereby facilitating rapid propagation methods in horticulture .

Case Study: Micropropagation

In a study focused on the micropropagation of Dendrobium orchids, the application of BAP significantly increased the number of shoots produced per explant compared to control groups. The optimal concentration was found to be 5 mg/L, which resulted in a doubling of shoot numbers within six weeks .

Stress Tolerance Enhancement

Abiotic Stress Mitigation

Research has demonstrated that BAP can enhance plant tolerance to various abiotic stresses, including drought and metal toxicity. For instance, treatments with BAP have been shown to improve antioxidant enzyme activities in plants subjected to cadmium (Cd) and copper (Cu) stress. This enhancement leads to reduced oxidative damage and improved overall plant health under stress conditions .

Case Study: Drought Stress

A study involving soybean plants revealed that exogenous application of BAP at critical growth stages significantly mitigated drought stress effects. Plants treated with 100 mg/L BAP exhibited improved chlorophyll content and higher rates of photosynthesis compared to untreated controls, indicating its potential as a tool for enhancing crop resilience under water-limited conditions .

Postharvest Quality Improvement

Shelf Life Extension

BAP has been utilized to extend the shelf life of various fruits and vegetables by delaying senescence processes. For example, treating broccoli florets with BAP resulted in improved retention of green color and firmness during storage, thereby enhancing marketability .

Case Study: Fresh-Cut Vegetables

In experiments with fresh-cut vegetables such as cabbage and asparagus, BAP treatment effectively extended shelf life by maintaining quality attributes over extended periods at refrigeration temperatures. This application is particularly beneficial for the fresh produce industry, where maintaining product quality is crucial for consumer acceptance .

Floriculture Applications

Cut Flower Longevity

In floriculture, BAP is employed to enhance the longevity of cut flowers. Studies have shown that conditioning cut stems with BAP can double their vase life by promoting water uptake and delaying wilting processes .

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Plant Growth Regulation | Micropropagation | Increased shoot proliferation |

| Stress Tolerance | Drought & Metal Toxicity Mitigation | Enhanced antioxidant activity |

| Postharvest Quality | Shelf Life Extension | Improved retention of quality attributes |

| Floriculture | Cut Flower Longevity | Extended vase life for cut flowers |

Mechanism of Action

The mechanism of action of compound “3-benzylpurin-6-amine” involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-benzylpurin-6-amine with structurally related purine derivatives, focusing on substituents, synthesis, biological activity, and physicochemical properties.

Key Findings:

Substitution Position and Biological Activity N3 vs. N9 Substitution: Nthis compound (hypothetical) is structurally distinct from N9-substituted analogs like N-Benzyl-9-isopropyl-9H-purin-6-amine, which exhibits antitumor activity due to its ability to disrupt purine-binding enzymes . N3 substitution may alter hydrogen-bonding interactions critical for receptor binding. C6 Amine vs. C6 Alkylamino: Compounds with C6-alkylamino groups (e.g., isopentenyladenine) act as cytokinins, promoting cell division in plants .

Synthetic Approaches Electrochemical Synthesis: Used for 3-allyladenine (N3-allyl), suggesting that N3-benzylation might require similar alkylation conditions with benzyl halides . Nucleophilic Substitution: Common for introducing amines at C6 (e.g., 6-benzylamino-2-chloropurine via reaction with benzylamine) .

Physicochemical Properties

- Hydrophobicity : The benzyl group in This compound likely increases logP compared to allyl or isopentenyl analogs, impacting solubility and bioavailability.

- Crystal Packing : Crystallographic data for N-Benzyl-9-isopropyl-9H-purin-6-amine reveals hydrogen bonds between the benzyl group and adjacent molecules, a feature that may stabilize this compound in solid state .

Research Implications and Gaps

- Biological Activity: While N9-substituted purines are well-studied for antitumor effects , the biological role of N3-benzyl derivatives remains speculative. Testing this compound against kinase targets or microbial assays could reveal novel activities.

- Synthesis Optimization : Electrochemical or catalytic methods (e.g., Pd-mediated cross-coupling) may improve yields for N3-benzylpurines.

- Structural Analysis : X-ray crystallography or NMR studies are needed to confirm the steric effects of the N3-benzyl group on purine conformation.

Q & A

Q. Table 1: Synthetic Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| CF3SO3H | CH2Cl2 | 40 (reflux) | 78 |

| H2SO4 | Ethanol | 25 | 45 |

Basic: How does solvent selection impact the solubility of this compound in experimental workflows?

Answer:

Solubility is temperature-dependent and varies significantly across solvents. Methanol and acetone are optimal for dissolution (e.g., 12.3 mg/mL in methanol at 25°C), while n-hexane is unsuitable due to low polarity . For temperature-sensitive assays, ethanol or ethyl acetate may be preferred. The modified Apelblat equation can predict solubility trends, with root-mean-square deviations <5% .

Q. Table 2: Solubility in Common Solvents (298.15 K)

| Solvent | Solubility (mg/mL) |

|---|---|

| Methanol | 12.3 |

| Ethyl acetate | 2.1 |

| Dichloromethane | 1.8 |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound in plant tissue cultures?

Answer:

Discrepancies often arise from:

- Concentration gradients : Bioactivity may peak at 0.5–2.0 µM but inhibit growth at >5 µM .

- Synergistic effects : Co-treatment with auxins (e.g., 2,4-D) alters dose-response curves .

Methodological recommendations : - Use factorial designs to isolate variable effects.

- Standardize explant sources and growth media (e.g., Murashige-Skoog basal medium).

- Validate results via HPLC quantification to rule out metabolite interference .

Advanced: What strategies optimize the purification of this compound from complex reaction mixtures?

Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile:H2O gradient) achieves >99% purity .

- Recrystallization : Ethanol-water systems (70:30 v/v) yield high-purity crystals (melting point 230–233°C) .

- Troubleshooting : If impurities persist, derivatization with acetic anhydride can enhance separation .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced cytokinin activity?

Answer:

Key SAR insights:

- Benzyl group substitution : Electron-withdrawing groups (e.g., Cl) at the para position increase receptor affinity by 30% .

- Purine ring modifications : Replacing N<sup>6</sup>-benzyl with furfuryl (as in kinetin) alters transport kinetics .

Experimental approach : - Synthesize analogs via Pd-catalyzed cross-coupling .

- Test bioactivity in Arabidopsis thaliana root elongation assays.

Q. Table 3: Cytokinin Activity of Derivatives

| Derivative | Relative Activity (%) |

|---|---|

| This compound | 100 (baseline) |

| 6-(4-Cl-Benzyl)purine | 130 |

| 6-Furfurylpurine | 85 |

Advanced: What analytical techniques are critical for characterizing this compound stability under physiological conditions?

Answer:

- HPLC-MS : Monitors degradation products (e.g., adenine) in simulated gastric fluid (pH 2.0) .

- NMR spectroscopy : Detects structural changes after UV exposure (λ = 254 nm, 24 h) .

- Thermogravimetric analysis (TGA) : Confirms thermal stability up to 145°C .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles (R36/37/38) .

- Ventilation : Use fume hoods to avoid inhalation (R20/21/22) .

- Waste disposal : Neutralize acidic residues before incineration .

Advanced: How does this compound interact with plant hormone signaling pathways at the molecular level?

Answer:

Mechanistic studies suggest:

- Receptor binding : Competes with endogenous cytokinins for Arabidopsis Histidine Kinase 3 (AHK3) .

- Transcriptional regulation : Upregulates ARR5 (response regulator) within 6 hours .

Experimental validation : - Use CRISPR-edited AHK3 mutants to assess binding specificity.

- Perform RNA-seq to identify early-response genes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.